Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 5-chloro-2-methoxyphenylacetic acid with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include β-hydroxy esters, diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Similar structure but lacks the chloro group.
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Similar structure with a methoxy group at a different position on the phenyl ring.
Uniqueness
This unique substitution pattern can lead to different chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33567-54-3 |
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Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3 |
InChI Key |
UKUHRBVTJWEYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC |
Origin of Product |
United States |
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